(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a difluorophenyl group attached to a methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzene and 2-methylpropan-1-amine.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based catalysts, while solvents such as dichloromethane or ethanol are employed to dissolve the reactants.
Reaction Steps: The synthesis may involve multiple steps, including halogenation, amination, and purification processes to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
Scientific Research Applications
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Uniqueness
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the position of the difluorophenyl group and the presence of a methylpropan-1-amine backbone. These structural characteristics confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields.
Biological Activity
Overview
(2S)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine, commonly referred to as a difluorophenyl derivative, is an organic compound classified as an amine. Its unique structure, characterized by the presence of a difluorophenyl group attached to a methylpropan-1-amine backbone, positions it as a significant intermediate in medicinal chemistry, particularly in the development of compounds targeting neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 2,4-difluorobenzene and 2-methylpropan-1-amine.
- Reaction Conditions : Catalysts such as palladium or platinum are often used alongside solvents like dichloromethane or ethanol to facilitate the reaction.
- Major Products : The primary product is obtained through processes including halogenation and amination, with various intermediates potentially forming along the way.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may function as an inhibitor or activator within various biochemical pathways, influencing physiological responses.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in neurotransmitter regulation.
- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its effects on the central nervous system.
Pharmacological Studies
Research has indicated that this compound possesses notable pharmacological properties:
- Neurological Impact : Studies have demonstrated its efficacy in modulating neurotransmitter levels, which is crucial for conditions such as depression and anxiety.
- Selectivity : The compound exhibits selectivity towards specific receptors, which enhances its therapeutic potential while minimizing side effects .
Case Studies
Several case studies highlight the compound's effectiveness:
- Study on Neurotransmitter Modulation :
- In Vitro Assays :
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Structure Features | Biological Activity | Therapeutic Applications |
---|---|---|---|
This compound | Difluorophenyl group | Enzyme inhibition; receptor modulation | Neurological disorders |
(2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide | Different fluorine position | Varies | Cancer treatment |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | Cyclopropane structure | Varies | Antidepressants |
Properties
IUPAC Name |
(2S)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIGYIGSJCINMC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=C(C=C1)F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.